Product packaging for 5H-Naphtho[1,8-bc]thiophene(Cat. No.:CAS No. 13375-52-5)

5H-Naphtho[1,8-bc]thiophene

Cat. No.: B577419
CAS No.: 13375-52-5
M. Wt: 172.245
InChI Key: HCGVMGCLIKPZRB-UHFFFAOYSA-N
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Description

5H-Naphtho[1,8-bc]thiophene is a thiophene-fused polycyclic aromatic compound that forms a 6/5 π-system, a structure of significant interest in the development of advanced organic materials. Scientific research on closely related structural analogs, specifically polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes, has demonstrated that this class of compounds exhibits notable solid-state fluorescence (solid emission) . This property makes naphtho[1,8-bc]thiophenes promising candidate materials for various optoelectronic applications, including use as conjugated materials in organic light-emitting diodes (OLEDs) and sensors . The synthesis of these structures can be achieved through copper-catalyzed methods, utilizing potassium ethylxanthate as a sulfur source, which facilitate a Ullmann-type C(aryl)–S bond formation followed by a selective α-addition to an alkyne bond . This efficient synthetic route allows for the preparation of a diverse array of polysubstituted derivatives, enabling researchers to tune the compound's electronic properties for specific applications. This product is intended for research purposes to further explore its photophysical behavior and potential in material science. This compound is provided "For Research Use Only." It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8S B577419 5H-Naphtho[1,8-bc]thiophene CAS No. 13375-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13375-52-5

Molecular Formula

C11H8S

Molecular Weight

172.245

InChI

InChI=1S/C11H8S/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-2,4-7H,3H2

InChI Key

HCGVMGCLIKPZRB-UHFFFAOYSA-N

SMILES

C1C=CC2=CSC3=CC=CC1=C23

Origin of Product

United States

Synthetic Methodologies for 5h Naphtho 1,8 Bc Thiophene and Its Derivatives

Strategic Approaches to the 5H-Naphtho[1,8-bc]thiophene Core

The successful synthesis of the this compound skeleton hinges on the careful design of precursors and the strategic sequencing of reactions to build the target molecule.

Precursor Design and Selection for Ring Closure

The choice of starting material is crucial in the synthesis of this compound and its analogues. A common and effective precursor is naphthalene-1-thiol , which possesses the naphthalene (B1677914) core and a strategically placed thiol group ready for cyclization. A facile two-step synthesis of naphtho[1,8-bc]thiophen-2-one, a keto derivative of the target compound, commences with naphthalene-1-thiol. thieme-connect.com This highlights the importance of having a naphthalene system with a sulfur-containing functional group at the C1 position.

Another key precursor strategy involves the use of 8-halo-1-ethynylnaphthalenes . These precursors are designed for metal-catalyzed reactions where the halo and ethynyl (B1212043) groups are positioned to facilitate the formation of the thiophene (B33073) ring in the peri position.

For the construction of more complex derivatives, bicyclic precursors such as 6,7-dihydrobenzo[b]thiophen-4(5H)-one have been utilized. researchgate.net This approach builds the naphthalene ring system onto a pre-existing thiophene-containing structure. The design of such precursors allows for the introduction of substituents on the thiophene or the forming benzene (B151609) ring at an early stage.

The following table summarizes some key precursors for the synthesis of the this compound core:

PrecursorTarget DerivativeSynthetic Approach
Naphthalene-1-thiolNaphtho[1,8-bc]thiophen-2-oneS-acylation followed by Friedel-Crafts cyclization
8-Halo-1-ethynylnaphthalenes(Z)-2H-Naphtho[1,8-bc]thiophenesCopper-catalyzed Ullmann-type C(aryl)-S bond formation
6,7-Dihydrobenzo[b]thiophen-4(5H)-oneKeto-derivatives of Naphtho[1,8-bc]thiopheneTin(IV) chloride catalyzed cyclization of a side chain
NitropyridylnaphthaleneNaphtho[1,8-bc] thieme-connect.comnih.govnaphthyridine derivativesTransformation to iodonium (B1229267) salt and subsequent cyclization

Multistep Synthetic Sequences for Complex Derivative Construction

The synthesis of complex derivatives of this compound often involves well-orchestrated multistep reaction sequences. A notable example is the synthesis of naphtho[1,8-bc]thiophen-2-one from naphthalene-1-thiol. thieme-connect.com The first step is the S-acylation of naphthalene-1-thiol with triphosgene (B27547) in the presence of pyridine, which smoothly yields the corresponding chlorothioformate in high yield. thieme-connect.com The subsequent step is an intramolecular Friedel-Crafts cyclization of the chlorothioformate, promoted by a Lewis acid like aluminum chloride, to afford the target naphthothiophenone. thieme-connect.com

Another multistep approach is seen in the synthesis of keto derivatives starting from 6,7-dihydrobenzo[b]thiophen-4(5H)-one. researchgate.net This involves the introduction of a side chain at the β-position of the thiophene ring, which contains a carbonyl group. This side chain is then cyclized onto the thiophene ring in an electrophilic process to form the fused naphthalene system. researchgate.net

The synthesis of naphtho[1,8-bc] thieme-connect.comnih.govnaphthyridine derivatives, which are aza-analogues of the target system, also employs a multistep sequence starting from nitropyridylnaphthalene. mdpi.comnih.gov This involves the transformation of the nitro group to an iodo group, followed by oxidation and cyclization to form an iodonium salt. mdpi.comnih.gov This intermediate then undergoes further reactions, such as palladium-catalyzed arylamination, to construct the final heterocyclic system. mdpi.comnih.gov

Cyclization Reactions and Ring-Forming Strategies

The key step in the synthesis of the this compound core is the cyclization reaction that forms the thiophene ring in the peri-position of the naphthalene system. Various methodologies have been developed to achieve this transformation.

Brønsted Acid-Mediated Cycloisomerization Processes

Brønsted acids can be effective catalysts for intramolecular cyclization reactions to form fused heterocyclic systems. While direct and detailed examples of Brønsted acid-mediated cycloisomerization to form the parent this compound are not extensively documented in readily available literature, the principle is applied in related syntheses. For instance, Brønsted acid-prompted cyclization has been utilized in the synthesis of indolones from related precursors. acs.org This suggests the potential for similar strategies to be applied to naphthalene-based precursors with appropriately positioned sulfur-containing side chains. The mechanism would likely involve the protonation of a functional group to generate an electrophilic species that can then attack the electron-rich naphthalene ring to form the new C-C or C-S bond, leading to the thiophene ring. A non-classical rearrangement of thiophenobishomotropones to a naphtho[1,8-bc]thiophene has been reported to occur in the presence of a "hard" acid, with a proposed mechanism involving an electronic transfer. cdnsciencepub.com

Metal-Catalyzed Intramolecular Cyclization Reactions

Metal catalysis offers a powerful and versatile toolkit for the construction of the this compound core, with copper-catalyzed reactions being particularly prominent.

The Ullmann reaction, a classical method for forming carbon-heteroatom bonds, has been adapted for the synthesis of this compound derivatives. nih.govorganic-chemistry.orgbeilstein-journals.orgscispace.com Specifically, copper-catalyzed Ullmann-type C(aryl)-S bond formation is a key strategy. In this approach, an aryl halide (typically an 8-halonaphthalene derivative) is coupled with a sulfur source in the presence of a copper catalyst.

A significant application of this methodology is the synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as the sulfur source. ias.ac.in This reaction proceeds via a copper-catalyzed Ullmann-type C(aryl)-S bond formation, followed by an α-addition of the alkyne bond, leading to the thiophene-fused system with high selectivity and yields. ias.ac.in The use of a copper catalyst is essential for facilitating the formation of the critical C-S bond. doi.org

The following table provides a summary of the reaction conditions for a copper-catalyzed Ullmann-type synthesis of a (Z)-2H-naphtho[1,8-bc]thiophene derivative:

ReactantsCatalystSulfur SourceSolventTemperatureYield
8-iodo-1-ethynylnaphthalene derivativeCuIPotassium ethylxanthateDMSO80 °CHigh
Palladium-Catalyzed Cross-Coupling and Annulation Pathways

Palladium catalysis is a powerful tool for the synthesis of complex aromatic systems. In the context of this compound derivatives, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have been employed to construct the thiophene ring fused to the naphthalene system.

One notable approach involves the transformation of a nitropyridylnaphthalene intermediate. mdpi.com This process begins with the conversion of the nitro group to an iodine atom, followed by oxidation and cyclization to form an iodonium salt. mdpi.com This salt then undergoes a Buchwald-Hartwig palladium-catalyzed arylamination with benzylamine (B48309) to yield a precursor that, upon base-induced debenzylation, provides the unsubstituted 7H-naphtho[1,8-bc] cdnsciencepub.comgrafiati.comnaphthyridine in a nearly quantitative yield. mdpi.com

Another strategy utilizes a double C-H bond functionalization of heteroarenes with 1,8-dibromonaphthalene (B102958). For instance, the reaction of 2,5-dimethylthiophene (B1293386) with 1,8-dibromonaphthalene in the presence of a palladium catalyst affords acenaphtho[1,2-c]thiophene. beilstein-journals.org Similarly, palladium-catalyzed Suzuki coupling of 1,8-dibromonaphthalene with arylboronic acids, followed by an intramolecular C-H bond functionalization, provides a route to fluoranthene (B47539) derivatives, which are structurally related to the naphthothiophene system. beilstein-journals.org

A direct C-H arylation of 3-(methylsulfinyl)thiophenes has also been developed using a palladium catalyst. This method allows for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives, which can be precursors to more complex fused systems. acs.org Furthermore, a palladium(II)-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has been achieved through the cleavage of both carbon-hydrogen and carbon-sulfur bonds, offering a novel approach to these scaffolds without the need for an external oxidant. nih.gov

A tandem [4+2] cycloaddition/aromatization sequence of an allenyl 2-bromo-3-vinylcyclohex-2-enyl thioether has been shown to produce tetrahydro-3H-naphtho[1,8-bc]thiophene in high yield. researchgate.netresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Naphthothiophene Synthesis

Starting Materials Catalyst/Reagents Product Yield (%) Reference
Nitropyridylnaphthalene, Benzylamine Pd catalyst 7H-naphtho[1,8-bc] cdnsciencepub.comgrafiati.comnaphthyridine ~100 mdpi.com
1,8-Dibromonaphthalene, 2,5-Dimethylthiophene PdCl(C3H5)(dppb), KOPiv Acenaphtho[1,2-c]thiophene 60 beilstein-journals.org
Allenyl 2-bromo-3-vinylcyclohex-2-enyl thioether Not specified Tetrahydro-3H-naphtho[1,8-bc]thiophene High researchgate.netresearchgate.net
Rhodium-Catalyzed C–H Bond Activation and Cyclization

Rhodium catalysis has emerged as a powerful method for the construction of polycyclic aromatic compounds through C-H bond activation. For the synthesis of naphtho[1,8-bc]pyran derivatives, a related heterocyclic system, a rhodium(III)-catalyzed triple C-H bond activation of aryl enaminones followed by oxidative annulation with internal alkynes has been developed. dicp.ac.cnresearchgate.net This strategy involves the concurrent functionalization of multiple C-H bonds in a cascade reaction. dicp.ac.cn

A significant advancement in the synthesis of sulfur-containing heterocycles is the sulfhydryl-directed peri-selective C-H bond activation and tandem cyclization of naphthalene-1-thiols with alkynes. nih.govresearchgate.net This rhodium-catalyzed process efficiently produces a variety of substituted naphtho[1,8-bc]thiopyrans in good yields. nih.gov The reaction demonstrates excellent peri-selectivity and tolerates a range of substituents on both the naphthalene-1-thiol and the alkyne coupling partner. nih.govresearchgate.net This method is advantageous due to its use of stable substrates, simple operation, and high atom and step economy. researchgate.net

Table 2: Rhodium-Catalyzed Synthesis of Naphtho[1,8-bc]thiopyran Derivatives

Naphthalene-1-thiol Substrate Alkyne Substrate Catalyst System Product Yield (%) Reference
Naphthalene-1-thiol Various internal alkynes Rhodium catalyst Substituted Naphtho[1,8-bc]thiopyrans Good nih.govresearchgate.net
Naphthalene-1,5-dithiol Internal alkynes Rhodium catalyst Dithia-annulated products Low to high researchgate.net
Tin(IV) Chloride Catalyzed Cyclization

Tin(IV) chloride (SnCl4), a strong Lewis acid, is an effective catalyst for various organic transformations, including cyclization reactions. sigmaaldrich.com A key application in the synthesis of the naphtho[1,8-bc]thiophene system is the tin(IV) chloride-catalyzed cyclization of an acid chloride derivative to form a keto-derivative of the target heterocycle. cdnsciencepub.comgrafiati.comresearchgate.netresearchgate.netgrafiati.com

Specifically, starting from the readily available 6,7-dihydrobenzo[b]thiophen-4(5H)-one, a saturated carboxylic acid derivative can be prepared. cdnsciencepub.comresearchgate.net This acid is then converted to its corresponding acid chloride using thionyl chloride. cdnsciencepub.com The subsequent intramolecular Friedel-Crafts-type cyclization of this acid chloride, catalyzed by tin(IV) chloride in a solvent like carbon disulfide, yields a 3-keto-naphtho[1,8-bc]thiophene derivative. cdnsciencepub.comresearchgate.net

Table 3: Tin(IV) Chloride Catalyzed Cyclization for Naphtho[1,8-bc]thiophenone Synthesis

Substrate Catalyst/Reagents Product Reference
Acid chloride of 4-(6,7-dihydrobenzo[b]thiophen-4-yl)butanoic acid Tin(IV) chloride, Carbon disulfide 3-Keto-naphtho[1,8-bc]thiophene derivative cdnsciencepub.comresearchgate.net

Rearrangement-Based Synthetic Routes

The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide (B87167) to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.orgnumberanalytics.com A variation of this reaction, a Pummerer-type rearrangement, has been successfully employed for the synthesis of a 4-keto-naphtho[1,8-bc]thiophene system. cdnsciencepub.comgrafiati.comresearchgate.netgrafiati.com

The synthesis starts with the conversion of 6,7-dihydrobenzo[b]thiophen-4(5H)-one into a keto-sulfoxide. cdnsciencepub.com This intermediate, when treated under acidic conditions, undergoes a Pummerer-type rearrangement and subsequent cyclization to afford the 4-keto-naphtho[1,8-bc]thiophene derivative. cdnsciencepub.comresearchgate.net This method provides an alternative route to the keto-derivatives of the naphtho[1,8-bc]thiophene system. cdnsciencepub.com

An interesting non-classical rearrangement has been observed in the reaction of thiopheno[c]- and [b]bishomotropones with ethanedithiol. cdnsciencepub.com This reaction leads to the formation of a naphtho[1,8-bc]thiophene derivative, specifically 5,6-diphenyl naphtho[1,8-bc]thiophene, the structure of which was confirmed by X-ray analysis and deuterium (B1214612) labeling studies. cdnsciencepub.com The proposed mechanism for this unusual transformation involves an electronic transfer between a "soft" nucleophile and a "hard" acid in the key step of the reaction. cdnsciencepub.com

Pummerer-Type Rearrangements for Ring Formation

Photochemical Cyclization Reactions

Photochemical reactions offer a powerful and often direct method for the synthesis of complex polycyclic aromatic compounds. The photocyclization of styrylthiophenes, analogous to the Mallory reaction of stilbenes, is a well-established route to naphthothiophene derivatives. acs.org

Several polycyclic aromatic thiones, prepared from their corresponding ketones, undergo photocyclization upon excitation in their n→π* band to yield thiophene derivatives. cdnsciencepub.com For example, irradiation of 2-thiobenzoylnaphthalene results in the formation of a naphtho[1,8-bc]thiophene derivative. cdnsciencepub.com The mechanism of this reaction involves an intramolecular hydrogen transfer, which was shown in one case to be intermolecular by deuterium labeling experiments. cdnsciencepub.com

The synthesis of monomethyl isomers of benzo[b]naphtho[2,1-d]thiophene (B1197495) has been achieved through the photocyclization of 3-styrylbenzo[b]thiophenes. capes.gov.br The required styrylbenzo[b]thiophenes can be prepared via the Wadsworth-Emmons reaction. capes.gov.br This photochemical approach provides access to a range of substituted derivatives of the benzo[b]naphthothiophene system. capes.gov.br

Table 4: Photochemical Synthesis of Naphthothiophene Derivatives

Starting Material Reaction Conditions Product Reference
2-Thiobenzoylnaphthalene Irradiation (n→π* band) Naphtho[1,8-bc]thiophene derivative cdnsciencepub.com
Methylated 3-styrylbenzo[b]thiophenes Irradiation Monomethylbenzo[b]naphtho[2,1-d]thiophenes capes.gov.br

One-Pot and Cascade Methodologies for Efficient Synthesis

Modern organic synthesis emphasizes the development of efficient reactions that minimize steps and resource consumption. One-pot and cascade reactions are paramount in achieving these goals. In the context of this compound synthesis, several innovative approaches have been reported.

A notable one-pot synthesis involves a copper-catalyzed reaction of 8-halo-1-ethynylnaphthalenes with potassium ethylxanthate, which serves as the sulfur source. researchgate.netrsc.orggrafiati.com This method efficiently constructs the thiophene-fused 6/5 π-system through a sequence of Ullmann-type C(aryl)–S bond formation and subsequent α-addition to the alkyne. researchgate.netrsc.org The reaction proceeds with high selectivity and yields, providing a direct route to polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. researchgate.netrsc.orgrsc.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and atom-economical approach. For instance, rhodium-catalyzed cascade oxidative annulation has been utilized to synthesize related naphtho[1,8-bc]pyran systems, highlighting the potential of such strategies for heterocyclic synthesis. researchgate.net While not directly yielding the thiophene core, this methodology demonstrates the power of sequential C-H bond activation. Another example is the palladium-catalyzed cascade cyclization for synthesizing N-alkyl-substituted cyclopenta-fused polycyclic aromatic hydrocarbons, which are structurally related to the naphtho[1,8-bc]thiophene framework. rsc.org

Furthermore, a tandem [4+2] cycloaddition/aromatization sequence of allenyl 2-bromo-3-vinylcyclohex-2-enyl thioether provides a concise route to the tetrahydro-3H-naphtho[1,8-bc]thiophene core. researchgate.net

The following table summarizes a one-pot synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes:

Starting MaterialCatalystSulfur SourceProductYieldRef
1-Iodo-8-(2-phenylethynyl)naphthaleneCu(OAc)₂Potassium Ethylxanthate(Z)-2-benzylidene-2H-naphtho[1,8-bc]thiopheneGood rsc.org

Table 1: Example of a One-Pot Synthesis of a this compound Derivative

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound derivatives to ensure the desired isomer is obtained.

In the copper-catalyzed synthesis from 8-halo-1-ethynylnaphthalenes, the reaction exhibits high regioselectivity, favoring the 5-exo-dig cyclization pathway to form the desired 2H-naphtho[1,8-bc]thiophene scaffold over the alternative 6-endo-dig cyclization. rsc.org This selectivity is a key feature of the reaction, enabling the reliable construction of the thiophene-fused 6/5 π-system. researchgate.netrsc.orgrsc.org

Stereoselectivity is also a critical consideration, particularly for derivatives with exocyclic double bonds. The copper-catalyzed synthesis of 2-alkylene-2H-naphtho[1,8-bc]thiophenes consistently yields the (Z)-isomer with high selectivity. researchgate.netrsc.orgrsc.org Similarly, a silver-catalyzed stereoselective synthesis of related (Z)-1,2-dihydrobenzo[cd]indoles from 8-ethynylnaphthalen-1-amines has been reported, demonstrating the potential for stereocontrol in related systems. researchgate.net

The photocyclization of styrylthiophenes to form naphthothiophene structures also presents regiochemical challenges. Theoretical calculations and experimental results have shown that the photocyclization of 2-styrylthiophene derivatives leads to the expected naphtho[2,1-b]thiophene, while 3-styrylthiophene (B428788) derivatives selectively yield the naphtho[1,2-b]thiophene (B13749340) isomer. acs.org

A summary of regioselective and stereoselective synthetic approaches is presented below:

Reaction TypeCatalystKey FeatureProductSelectivityRef
Cyclization of 8-halo-1-ethynylnaphthalenesCopperRegioselective 5-exo-dig cyclization(Z)-2H-Naphtho[1,8-bc]thiophenesHigh rsc.org
Cyclization of 8-halo-1-ethynylnaphthalenesCopperStereoselective formation of exocyclic double bond(Z)-2H-Naphtho[1,8-bc]thiophenesHigh researchgate.netrsc.org
PhotocyclizationLightRegioselective ring fusionNaphtho[1,2-b]thiopheneHigh acs.org

Table 2: Regio- and Stereoselectivity in Naphtho[1,8-bc]thiophene Synthesis

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, there is a growing emphasis on adopting more sustainable practices.

One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in reactions like the Friedländer synthesis of 1,8-naphthyridines demonstrates the potential for developing milder and more sustainable protocols for related heterocyclic systems. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. derpharmachemica.com The synthesis of novel 6,6a,7,8-tetrahydro-5H-naphtho[1,2-e]pyrimido[4,5-b] researchgate.netderpharmachemica.comdiazepines using microwave irradiation highlights the efficiency of this method. nih.gov While not a direct synthesis of the target compound, it showcases a green approach applicable to related polycyclic systems. The Gewald reaction, a multicomponent synthesis of 2-aminothiophenes, has also been successfully adapted to microwave-assisted conditions, drastically cutting down reaction times. derpharmachemica.com

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another core principle of green chemistry. Cascade reactions, as discussed in section 2.3, are inherently atom-economical as they minimize the number of synthetic steps and the associated waste. The rhodium-catalyzed sulfhydryl-directed C-H activation and cyclization of naphthalene-1-thiols with alkynes is an example of an atom- and step-economical synthesis of related naphtho[1,8-bc]thiopyrans. researchgate.net

The development of metal-free catalytic systems is also a significant goal in green chemistry. A visible-light-catalyzed, metal-free synthesis of dibenzo[b,h] researchgate.netresearchgate.netnaphthyridines using an inexpensive organic dye as the catalyst offers a practical and sustainable approach to complex heterocycles. mdpi.com

The following table highlights some green chemistry approaches relevant to the synthesis of the target compound and its analogs:

Green Chemistry PrincipleSynthetic MethodAdvantagesRef
Use of Green SolventsFriedländer reaction in waterEnvironmentally benign, high yield rsc.org
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, lower energy consumption derpharmachemica.comnih.gov
Atom EconomyCascade reactionsFewer steps, less waste researchgate.net
Metal-Free CatalysisVisible-light photocatalysisAvoids toxic and expensive metals mdpi.com

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

Chemical Reactivity and Derivatization Strategies of 5h Naphtho 1,8 Bc Thiophene

Electrophilic Aromatic Substitution Reactions on the Core Structure

The electron-rich nature of the thiophene (B33073) ring and the naphthalene (B1677914) system makes the 5H-Naphtho[1,8-bc]thiophene scaffold susceptible to electrophilic attack. However, the reactivity is influenced by the fused nature of the rings and the presence of substituents. While comprehensive studies on the electrophilic substitution patterns of the parent this compound are limited, reactions on related derivatives provide significant insights. The thiophene moiety, being more activated than benzene (B151609), generally directs electrophiles to its α-positions (C2). However, in the fused naphtho[1,8-bc]thiophene system, the peri-positions of the naphthalene ring also exhibit distinct reactivity. Palladium-catalyzed reactions involving electrophilic metalation have shown a preference for the C3 position of the thiophene ring in related benzo[b]thiophene systems. rsc.org

Nucleophilic Additions and Substitutions

Nucleophilic attack on the this compound system is typically directed towards specific sites, often facilitated by the presence of activating groups such as carbonyls. For instance, derivatives like 6,8-dichloro-3H-naphtho[1,8-bc]thiophen-3-one react with Grignard reagents via a 1,4-addition mechanism to yield phenolic derivatives. researchgate.net Similarly, reactions of related thiapseudophenalenones with both carbon and nitrogen nucleophiles have been reported. researchgate.net These reactions highlight that the introduction of an oxo-group at positions such as C-3 or C-5 renders the ring system susceptible to nucleophilic attack, a common strategy for further functionalization.

A notable reaction involves the use of thiourea (B124793) as a sulfur source in a reaction with peri-R-ethynyl-9,10-anthraquinones, which leads to the formation of fused thiophene products through a proposed "anchor-relay" addition mechanism. acs.org This type of cyclization, involving formal C–H activation, underscores the diverse reactivity pathways available for constructing complex heterocyclic systems based on thiophene. acs.org

Oxidation and Reduction Pathways of the Thiophene Moiety and Naphthalene Rings

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding sulfoxides and sulfones. researchgate.netescholarship.org This transformation significantly alters the electronic properties of the molecule. The naphthalene rings can also undergo oxidation or reduction, although this often requires specific reagents and conditions to compete with the reactivity of the thiophene moiety.

Reduction of oxidized derivatives has also been explored. For example, the sulfone derivative 5-hydroxy-2,2a,3,4-tetrahydro-5H-naphtho[l,8-bc]thiophene-l,l-dioxide can be synthesized and subsequently reduced. escholarship.org The easy redox interconversion is a key feature of the broader class of naphthoquinones and related structures, influencing their potential applications. thieme-connect.de The reduction potential is generally decreased by electron-donating groups and increased by electron-withdrawing groups. thieme-connect.de A non-classical rearrangement has been observed when related thiopheno[c]- and [b]bishomotropones react with ethanedithiol, leading to the formation of a naphtho[1,8-bc]thiophene structure. cdnsciencepub.com

Functionalization Reactions at Specific Positions of the Scaffold

Targeted functionalization at specific carbon atoms of the this compound skeleton is crucial for synthesizing derivatives with tailored properties.

Halogenation is a key method for introducing functional handles onto the naphtho[1,8-bc]thiophene core. Research has led to the synthesis and characterization of various halogenated derivatives, particularly bromo-substituted compounds. For instance, 2-bromo-3,4-dihydro-5-oxo-5H-naphtho[1,8-bc]thiophene and 2-bromo-5-hydroxy-3,4-dihydro-5H-naphtho[1,8-bc]thiophene have been prepared and purified. researchgate.netresearchgate.net In related dihydro-naphtho[1,8-bc]thiophene sulfone systems, bromination has been observed to occur at the position alpha to the sulfone group. escholarship.org These halogenated intermediates are valuable precursors for further synthetic transformations, such as cross-coupling reactions. A copper-catalyzed synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes utilizes 8-halo-1-ethynylnaphthalenes as starting materials, demonstrating the utility of halogenated precursors in building the core structure. rsc.org

Table 1: Examples of Halogenated this compound Derivatives

Compound NameStructureReference
2-Bromo-3,4-dihydro-5-oxo-5H-naphtho[1,8-bc]thiopheneC₁₁H₇BrOS researchgate.net, researchgate.net
2-Bromo-5-hydroxy-3,4-dihydro-5H-naphtho[1,8-bc]thiopheneC₁₁H₉BrOS researchgate.net, researchgate.net
6,8-Dichloro-3H-naphtho[1,8-bc]thiophen-3-oneC₁₁H₄Cl₂OS researchgate.net

Friedel-Crafts type reactions are fundamental for introducing alkyl and acyl groups onto aromatic systems. rsc.orgnih.gov In the context of naphtho[1,8-bc]thiophene, these reactions can be used to build upon the core structure. The synthesis of keto derivatives, for example, often involves intramolecular Friedel-Crafts acylation of a carboxylic acid derivative attached to the scaffold. cdnsciencepub.comgrafiati.com For instance, a 3-keto-naphtho[1,8-bc]thiophene was synthesized via a tin(IV) chloride catalyzed cyclization of an acid chloride derivative. grafiati.com Such reactions are pivotal in creating key intermediates for more complex molecules. While direct alkylation of the parent heterocycle is less documented, functionalization of pre-existing side chains is common.

Oxidation of the thiophenic sulfur atom to a sulfone is a common and important derivatization strategy. This transformation profoundly impacts the geometry and electronic nature of the heterocyclic system. The resulting sulfones are often stable, crystalline compounds. researchgate.net The synthesis of sulfones from various partially reduced naphtho[1,8-bc]thiophene derivatives, including alcohols and ketones, has been reported. researchgate.netresearchgate.net For example, the synthesis of 5-hydroxy-2,2a,3,4-tetrahydro-5H-naphtho[l,8-bc]thiophene-l,l-dioxide was achieved as part of efforts towards sulfur isosteres of biologically active alkaloids. escholarship.org These sulfur-oxidized species serve as important synthetic intermediates themselves. escholarship.org More recently, a copper-catalyzed one-pot synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes has been developed, which also provides access to deuterated products. researchgate.netgrafiati.com

Table 2: Examples of Sulfur-Oxidized this compound Derivatives

Compound NameStructureReference
5-Hydroxy-2,2a,3,4-tetrahydro-5H-naphtho[1,8-bc]thiophene-1,1-dioxideC₁₁H₁₀O₃S escholarship.org
(Z)-2H-Naphtho[1,8-bc]thiopheneC₁₁H₈S rsc.org, researchgate.net

Alkylation and Acylation Reactions

Cross-Coupling Reactions for Appendage Installation

The functionalization of the this compound core through the formation of new carbon-carbon bonds is a critical strategy for synthesizing advanced materials and complex molecules. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, allowing for the precise installation of aryl and alkynyl groups onto the thiophene-fused scaffold.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.org This reaction is particularly effective for the arylation of heterocyclic compounds, including thiophene derivatives. d-nb.infonih.gov In the context of naphtho[1,8-bc]thiophene, this reaction enables the introduction of various aryl substituents, which can significantly modify the electronic and photophysical properties of the molecule.

The typical reaction involves the coupling of a halogenated naphtho[1,8-bc]thiophene derivative with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. The reactivity of the halide follows the general trend I > Br > Cl.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to related naphthothiophenone structures. researchgate.net For instance, a brominated naphthothiophenone can be coupled with various arylboronic acids to yield the corresponding arylated products. researchgate.net The efficiency of the coupling is dependent on the choice of catalyst, ligands, base, and solvent system. Phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst/LigandBaseProduct
Bromo-naphtho[1,8-bc]thiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Phenyl-naphtho[1,8-bc]thiophene
Iodo-naphtho[1,8-bc]thiophene4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄(4-Methoxyphenyl)-naphtho[1,8-bc]thiophene

This table represents a generalized scheme for the Suzuki-Miyaura coupling reaction as applied to naphtho[1,8-bc]thiophene derivatives, based on established protocols for thiophene systems.

The introduction of aryl groups can influence the planarity and conjugation of the π-system, which is a key factor in determining the material's properties for applications in organic electronics. cut.ac.cy

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base, such as an amine. libretexts.org It is extensively used to synthesize conjugated enynes and arylalkynes, which are valuable building blocks in materials science and medicinal chemistry. libretexts.orgnih.gov

For this compound, Sonogashira coupling allows for the direct attachment of alkyne functionalities. This is achieved by reacting a halogenated naphtho[1,8-bc]thiophene with a terminal alkyne. The resulting alkynylated derivatives extend the π-conjugated system, which often leads to significant changes in the optical and electronic properties of the molecule, such as shifts in absorption and emission spectra.

The synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes has been achieved from 8-halo-1-ethynylnaphthalenes, demonstrating the utility of coupling reactions in constructing this heterocyclic system. researchgate.netgrafiati.com While this is an intramolecular cyclization, the underlying principles of activating a C-X bond and coupling with an alkyne are central to the Sonogashira reaction.

Table 2: Generalized Sonogashira Coupling Reaction

Reactant 1Reactant 2Catalyst SystemBaseProduct
Bromo-naphtho[1,8-bc]thiophenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylaminePhenylalkynyl-naphtho[1,8-bc]thiophene
Iodo-naphtho[1,8-bc]thiopheneTrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine(Trimethylsilylethynyl)-naphtho[1,8-bc]thiophene

This table illustrates a general protocol for the Sonogashira coupling as it would apply to naphtho[1,8-bc]thiophene derivatives, based on standard procedures for aryl halides.

The alkynyl appendages can be further modified, making them valuable handles for constructing more complex molecular architectures or for polymerization to create highly conjugated polymers. libretexts.org

Rearrangement Reactions Involving this compound Derivatives

Rearrangement reactions offer unique pathways to transform the naphtho[1,8-bc]thiophene skeleton, providing access to isomers and derivatives that may be difficult to synthesize through other means. A notable example is the Pummerer-type rearrangement, which has been successfully employed in the synthesis of keto-derivatives of the naphtho[1,8-bc]thiophene system. grafiati.comcdnsciencepub.comresearchgate.net

In a specific synthetic route, a keto-sulfoxide derived from 6,7-dihydrobenzo[b]thiophen-4(5H)-one was treated under acidic conditions. cdnsciencepub.com This treatment induced a Pummerer-type rearrangement and subsequent cyclization to yield the 4-keto-naphtho[1,8-bc]thiophene system. grafiati.comcdnsciencepub.comresearchgate.net The Pummerer rearrangement typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent, usually an acid anhydride. In this case, the reaction proceeds through an intramolecular cyclization, driven by the formation of the stable, fused aromatic ring system.

Another type of rearrangement, the thio-Claisen rearrangement, has been observed in related sterically congested dibenzochalcogenophene systems, suggesting its potential applicability to naphtho[1,8-bc]thiophene derivatives under specific conditions. oup.com

Table 3: Pummerer-Type Rearrangement for Naphtho[1,8-bc]thiophenone Synthesis

Starting MaterialReagent/ConditionsKey IntermediateProductReference
Keto-sulfoxide derivative of dihydrobenzothiopheneAcidic conditions (e.g., Ac₂O)Thionium ion4-Keto-naphtho[1,8-bc]thiophene cdnsciencepub.com, researchgate.net

Investigation of Structure-Reactivity Relationships

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is a subject of significant interest. The inherent strain and unique electronic configuration of the peri-fused system, where the thiophene ring is fused across the 1 and 8 positions of the naphthalene core, dictates its chemical behavior.

The planarity of the molecule is a critical factor. grafiati.com Substituents on the aromatic rings can alter the dihedral angles between the thiophene and naphthalene moieties. For example, bulky groups may cause deviation from planarity, which can, in turn, affect the extent of π-conjugation and influence the molecule's reactivity in processes like cycloadditions or its behavior as a ligand in organometallic complexes. grafiati.com

Furthermore, the electronic properties of substituents play a crucial role. Electron-donating or electron-withdrawing groups can modify the electron density at various positions on the ring system, thereby directing the regioselectivity of electrophilic or nucleophilic substitution reactions. For instance, the reactivity of related thiapseudophenalenones (structurally similar to keto-naphtho[1,8-bc]thiophenes) with nucleophiles is a key aspect of their chemistry. researchgate.net

In closely related polycyclic aromatic systems containing sulfur, studies have shown that short distances between sulfur atoms can facilitate through-space interactions. oup.com This can lead to the formation of dicationic species upon oxidation, demonstrating a clear link between the three-dimensional structure and redox reactivity. oup.com While this compound itself has only one sulfur atom, the principles of how geometric constraints influence the reactivity of the sulfur lone pairs are highly relevant. The fixed orientation of the sulfur atom within the rigid framework influences its interaction with external reagents and its participation in electronic delocalization.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5h Naphtho 1,8 Bc Thiophene

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of 5H-Naphtho[1,8-bc]thiophene and its derivatives, thereby confirming their molecular formula. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition.

The fragmentation patterns observed in the mass spectrum offer valuable structural clues. researchgate.net The fragmentation of the molecular ion can reveal the presence of specific functional groups and the stability of different parts of the molecule. For instance, the loss of specific neutral fragments can indicate the nature of substituents on the naphthothiophene ring system. plymouth.ac.uknih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. For example, the presence of a strong absorption band in the region of 1650-1800 cm⁻¹ is indicative of a carbonyl (C=O) group in keto-derivatives of naphtho[1,8-bc]thiophene. cdnsciencepub.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.orgnih.gov The C-S stretching vibration within the thiophene (B33073) ring, for example, can often be observed in the Raman spectrum. iosrjournals.org

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Naphtho[1,8-bc]thiophene Derivatives

Functional Group Technique Characteristic Wavenumber (cm⁻¹)
Carbonyl (C=O) IR 1650-1800
Aromatic C-H IR >3000
C-S Raman ~600-850

Electronic Spectroscopy (UV-Visible) for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound and its derivatives. unt.edu The absorption maxima (λ_max) and their corresponding molar absorptivities (ε) are characteristic of the extent of conjugation and the presence of chromophores. acs.org The UV-Vis spectra of these compounds typically show multiple absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.netspectrabase.com The specific positions and intensities of these bands can be influenced by the nature and position of substituents on the ring system. rsc.org

Advanced Chromatographic Methods for Purification and Purity Assessment

The purification and assessment of purity for this compound, a polycyclic aromatic sulfur heterocycle (PASH), rely on advanced chromatographic techniques capable of separating complex mixtures and providing detailed analytical data. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are pivotal in its isolation and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of PASHs, including this compound, particularly within complex matrices such as coal tar, petroleum extracts, and environmental samples. nist.govnih.govcedre.fr This method combines the potent separation capability of gas chromatography with the precise detection and identification power of mass spectrometry.

Detailed research findings indicate that GC-MS is extensively used for the qualitative and quantitative analysis of PASHs. cedre.fr The identification of individual PASH isomers can be challenging due to the large number of possible structures resulting from the inclusion of a sulfur atom in the heterocyclic ring. nih.gov For analysis, samples containing the compound of interest are often subjected to an extraction procedure, such as solid-phase microextraction (SPME), before being introduced to the GC-MS system. cedre.fr

The chromatographic separation is typically performed on a fused-silica capillary column, with non-polar or semi-polar stationary phases like a 5% phenyl-substituted polysiloxane (e.g., HP-5MS) being common choices. cedre.frcedre.fr Helium is generally used as the carrier gas. cedre.frcedre.fr The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. cedre.frcedre.fr

Following separation in the GC column, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). cedre.fr The mass analyzer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. researchgate.net Identification is confirmed by matching the obtained mass spectrum and GC retention index with those of authentic standards or reference libraries like the NIST Mass Spectral Database. researchgate.net For enhanced sensitivity and quantitative analysis in complex mixtures, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte. researchgate.net Studies on the mass spectrometry of naphtho[1,8-bc]thiophenes provide foundational data on their fragmentation patterns, which is crucial for their identification. researchgate.net

Table 1: Typical GC-MS Parameters for the Analysis of Polycyclic Aromatic Sulfur Heterocycles (PASHs)

ParameterConditionSource
Instrument Agilent 7890A GC or similar cedre.fr
Column HP-5MS fused-silica capillary (30 m x 0.25 mm i.d., 0.25 µm film thickness) cedre.frcedre.fr
Carrier Gas Helium at a constant flow of 1 mL/min cedre.frcedre.fr
Injector Temperature 300 °C cedre.fr
Oven Program Initial 50 °C (1 min), ramp to 150 °C at 10 °C/min, then to 320 °C at 5 °C/min (hold 5 min) cedre.frcedre.fr
MS Transfer Line Temp. 300 °C cedre.fr
Ion Source Temperature 280 °C cedre.fr
Ionization Mode Electron Ionization (EI) at 70 eV cedre.fr
Detection Mode Full Scan or Selected Ion Monitoring (SIM) researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis and purification of this compound. It is particularly valuable for the fractionation of complex samples and for assessing the purity of synthesized or isolated compounds. nist.govmdpi.com Both normal-phase and reverse-phase HPLC can be employed, depending on the analytical goal.

Normal-Phase Liquid Chromatography (NPLC) is frequently used as a preliminary fractionation step to simplify highly complex mixtures containing numerous PASH isomers before GC-MS analysis. nist.govnih.gov This approach separates compounds based on their polarity. In this context, an aminopropyl (NH2) stationary phase is often utilized to separate PASHs from other aromatic compounds and to fractionate them based on ring number and structure. nist.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purity assessment of individual thiophenic compounds. mdpi.comnih.gov This technique separates molecules based on their hydrophobicity. A C18-bonded silica (B1680970) column is the most common stationary phase, while the mobile phase typically consists of a mixture of acetonitrile (B52724) and water. mdpi.comnih.govsielc.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes during the run, can be optimized for efficient separation. mdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the thiophenic compounds exhibit strong absorbance, or a fluorescence detector for enhanced sensitivity and selectivity. mdpi.comcopernicus.org

Table 2: Example HPLC Conditions for Analysis of Thiophenic Compounds

ParameterConditionSource
Mode Reverse-Phase (RP-HPLC) mdpi.comsielc.com
Column Sapphire C18 or Newcrom R1 nih.govsielc.com
Mobile Phase Acetonitrile/Water mixture (e.g., 80:20, v/v) with an acid modifier like phosphoric or formic acid nih.govsielc.com
Flow Rate Typically 1.0 mL/min acs.org
Detection UV Detector (e.g., at 231 nm or 260 nm) mdpi.comnih.gov
Application Purity assessment, quantification, pharmacokinetic studies mdpi.comnih.gov

Theoretical and Computational Investigations of 5h Naphtho 1,8 Bc Thiophene

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for studying the properties of naphthothiophene systems. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to model both ground and excited electronic states.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and other properties of molecules in their ground state. For derivatives of the naphtho[1,8-bc]thiophene system, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d), are utilized to optimize molecular geometries and calculate electronic properties. thieme-connect.com Such calculations have been performed on naphthothiophenone derivatives to understand their fundamental physical properties. thieme-connect.com The choice of functional and basis set is crucial for obtaining accurate results, and various combinations are used depending on the specific properties being investigated in related heterocyclic systems. frontiersin.orgacs.org For instance, the B3LYP/6-311G(d,p) level of theory has been used for studying related thienonaphtho[bc]pyridines. rsc.org

Time-Dependent Density Functional Theory (TDDFT) is the primary method for investigating the excited states of molecules, providing information about electronic transitions, such as those observed in UV-vis absorption spectra. irb.hr For chiral derivatives like 2H-naphtho[1,8-bc]thiophene 1-oxide, TDDFT calculations have been successfully used to determine their absolute configurations by comparing calculated and experimental optical rotations. researchgate.net Specifically, the TDDFT/GIAO methodology with the B3LYP functional and the aug-cc-pVDZ basis set has been applied for this purpose. researchgate.net This highlights the capability of TDDFT to accurately model the response of these molecules to electromagnetic fields, which governs their photophysical properties. researchgate.netresearchgate.net In broader studies of related thiophene-containing compounds, TDDFT is also used to assign electronic spectra and understand photocyclization pathways. acs.orgirb.hr

Density Functional Theory (DFT) Studies of Ground State Structures

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic characteristics of molecules, including their reactivity and spectroscopic properties, by analyzing the distribution and energy of their frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic transitions and stability. whiterose.ac.uk

In a computational study of a naphthothiophenone derivative (specifically, naphtho[1,8-bc]thiophen-2-one), DFT calculations at the B3LYP/6-31G(d) level of theory estimated the HOMO and LUMO energy levels. thieme-connect.com These calculations suggested that the thiophenone moiety acts as an electron-withdrawing group, giving the molecule electron-accepting properties. thieme-connect.com The computed energy levels for this derivative are presented in the table below. thieme-connect.com

Molecular OrbitalCalculated Energy (eV) thieme-connect.com
HOMO -6.08
LUMO -2.30
HOMO-LUMO Gap 3.78

Data calculated for Naphtho[1,8-bc]thiophen-2-one at the B3LYP/6-31G(d) level of theory.

These values are crucial for designing materials for applications such as organic field-effect transistors (OFETs), where tuning HOMO and LUMO levels is essential. thieme-connect.comfrontiersin.org

HOMO and LUMO Energy Level Analysis

Aromaticity Assessment Techniques (e.g., NICS calculations)

Aromaticity is a key concept in organic chemistry, and various computational methods are used to quantify it. acs.org One of the most popular magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.org NICS values are typically calculated at the center of a ring (NICS(0)) or slightly above it (e.g., NICS(1)) to probe the induced magnetic field, which indicates the presence of a diatropic (aromatic, negative NICS values) or paratropic (anti-aromatic, positive NICS values) ring current. github.io

To evaluate the aromaticity of the different rings within naphtho[1,8-bc]thiophen-2-one, NICS analysis was performed at the B3LYP/6-311+G(2d,p) level of theory. thieme-connect.com The results indicated that the two benzene (B151609) rings of the naphthalene (B1677914) skeleton retain their aromatic character, while the thiophenone core was found to be non-aromatic. thieme-connect.com

Molecular Ring SystemCalculated NICS(1) value (ppm) thieme-connect.comAromaticity Characterization thieme-connect.com
Benzene Ring 1 -9.1Aromatic
Benzene Ring 2 -10.4Aromatic
Thiophenone Core -0.7Non-aromatic

NICS(1) values calculated for Naphtho[1,8-bc]thiophen-2-one.

These findings demonstrate how the fusion of the thiophene (B33073) ring alters the electronic structure, leading to distinct aromatic characteristics for different parts of the molecule. thieme-connect.com

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of 5H-Naphtho[1,8-bc]thiophene and its analogs. Time-dependent density functional theory (TDDFT) is a widely used method for calculating electronic absorption and emission spectra.

Theoretical investigations into 1,8-naphthalimide (B145957) derivatives, which share a similar core structure, have demonstrated that the nature of substituent groups significantly impacts their optical and electronic properties. nih.gov Frontier molecular orbital (FMO) analysis has been instrumental in characterizing the intramolecular charge transfer (ICT) nature of electronic transitions, which is vital for designing materials for organic light-emitting diodes (OLEDs). nih.gov

Furthermore, computational methods have been used to correlate calculated parameters with experimental data for various thiophene-containing compounds. For example, in the study of thienonaphtho[bc]pyridines and thienonaphtho[bc]quinolines, the calculated HOMO and LUMO energies showed excellent correlation with experimental results from electrochemical measurements. rsc.org This synergy between theoretical predictions and experimental validation is essential for the rational design of new functional materials. nih.govrsc.org

Below is a table summarizing the calculated spectroscopic data for related compounds, illustrating the power of computational prediction.

Compound/DerivativeMethodCalculated ParameterValueReference
7(Cs)TDDFT wB97XD/6-311++G(2d,2p)Electronic TransitionsMultiple transitions with varying oscillator strengths acs.org
8(Cs)TDDFT wB97XD/6-311++G(2d,2p)Electronic TransitionsMultiple transitions with varying oscillator strengths acs.org
1,8-naphthalimide derivativesDFT/TDDFTFMO analysis, ICT characterVaries with substituent nih.gov
Thienonaphtho[bc]pyridinesDFTHOMO/LUMO energiesCorrelates well with experimental data rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving naphthothiophene systems. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate reaction enthalpies, providing a detailed understanding of reaction pathways.

In the synthesis of thiahelicenes from styrylthiophenes, computational analysis has been used to explore the photocyclization pathways. acs.org Theoretical modeling helped to explain why certain ring-fusion products are formed preferentially over others. acs.org For example, for 3-styrylthiophene (B428788) derivatives, calculations showed that the formation of the naphtho[1,2-b]thiophene (B13749340) type of ring fusion is mechanistically more favorable. acs.org

The synthesis of keto derivatives of the naphtho[1,8-bc]thiophene system has also been investigated through computational means. grafiati.comresearchgate.net For example, the tin(IV) chloride catalyzed cyclization of an acid chloride derivative to form a 3-keto-naphtho[1,8-bc]thiophene has been studied. grafiati.comresearchgate.net Similarly, the Pummerer-type rearrangement for the synthesis of a 4-keto-naphtho[1,8-bc]thiophene system has been a subject of mechanistic investigation. researchgate.net

A non-classical rearrangement of thiophenobishomotropones to yield naphtho[1,8-bc]thiophene has been proposed to proceed through a mechanism involving an electronic transfer between a "soft" nucleophile and a "hard" acid in the key step. cdnsciencepub.com The structure of the resulting products was confirmed by various spectroscopic techniques and X-ray analysis. cdnsciencepub.com

The following table presents a summary of reaction mechanisms elucidated through computational modeling for related thiophene compounds.

ReactionComputational MethodKey FindingsReference
Photocyclization of styrylthiophenesDFTElucidation of preferential ring-fusion pathways acs.org
Tin(IV) chloride catalyzed cyclizationNot specifiedFormation of 3-keto-naphtho[1,8-bc]thiophene grafiati.comresearchgate.net
Pummerer-type rearrangementNot specifiedFormation of 4-keto-naphtho[1,8-bc]thiophene researchgate.net
Rearrangement of thiophenobishomotroponesNot specifiedProposed electron transfer mechanism cdnsciencepub.com

Conformational Analysis and Stability Investigations

Understanding the conformational preferences and stability of this compound and its derivatives is crucial for predicting their physical and chemical properties. Computational methods are extensively used to explore the conformational landscape and determine the relative energies of different conformers.

The stability of different isomers of thiophene-fused polycyclic compounds has also been a focus of theoretical investigations. For example, the relative stability of benzo acs.orgfrontiersin.orgcyclobuta[1,2-c]thiophene and its regioisomer benzo acs.orgfrontiersin.orgcyclobuta[1,2-b]thiophene has been explained based on their electronic structure and aromaticity. mdpi.com

The table below summarizes findings from conformational analysis and stability investigations of related compounds.

Compound/SystemComputational MethodKey FindingsReference
StyrylthiophenesDFTIdentification of multiple conformers and their relative energies acs.org
Benzo acs.orgfrontiersin.orgcyclobutathiophenesDFTCorrelation of stability with electronic structure and aromaticity mdpi.com
Star-shaped molecules with thiophene unitsDFTSubstituent groups have minor effects on stability frontiersin.org

Applications of 5h Naphtho 1,8 Bc Thiophene in Advanced Materials and Chemical Synthesis

Role as Building Blocks in Organic Synthesis and Polymerization

The 5H-Naphtho[1,8-bc]thiophene scaffold serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Its fused ring system provides a rigid and planar core that can be chemically modified to tune its electronic and physical properties.

One key application of this compound is in the synthesis of thiophene-fused polycyclic aromatic hydrocarbons (PAHs). rsc.org These reactions often involve the annulation of additional rings onto the naphthothiophene core, leading to extended π-conjugated systems. rsc.org For instance, methods have been developed for the synthesis of keto derivatives of the naphtho[1,8-bc]thiophene system, which can serve as intermediates for further functionalization. researchgate.net The ability to introduce various substituents onto the naphthothiophene framework allows for the fine-tuning of the resulting molecule's properties for specific applications.

In polymerization, this compound derivatives are utilized as monomers to create novel polymers with tailored characteristics. The incorporation of this rigid, sulfur-containing heterocycle into a polymer backbone can significantly influence the material's thermal stability, charge transport properties, and morphology.

Integration into π-Conjugated Systems for Functional Materials

The integration of the this compound unit into π-conjugated systems is a key strategy for developing high-performance functional materials. rsc.orgcore.ac.uk The thiophene (B33073) ring, being electron-rich, can effectively modulate the electronic properties of the resulting molecule. rsc.org This makes naphthothiophene derivatives promising candidates for a variety of optoelectronic applications. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The fusion of the thiophene ring within the larger aromatic structure of naphthalene (B1677914) creates a unique electronic environment. This can lead to desirable properties such as a lower band gap, which is crucial for applications in organic electronics. rsc.org The orientation of the sulfur atom within the molecular framework can also influence the aromaticity and electronic distribution of the molecule. rsc.org

Application in Organic Electronic Devices

The unique electronic and photophysical properties of this compound derivatives make them highly suitable for use in various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene-fused π-conjugated molecules, including derivatives of this compound, are considered promising building blocks for high-performance organic field-effect transistors (OFETs). rsc.org The rigid and planar structure of these molecules facilitates ordered packing in the solid state, which is essential for efficient charge transport. The charge carrier mobility of materials based on naphthodithiophene derivatives has been shown to be influenced by the substituent groups and the deposition conditions of the thin films. researchgate.net For instance, 2,6-diarylnaphtho[1,8-bc:5,4-b'c']dithiophenes have demonstrated good p-type FET characteristics with mobilities ranging from 10⁻⁴ to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Derivatives of this compound have been investigated for their potential in organic light-emitting diodes (OLEDs) and as fluorescent materials. rsc.orgrsc.orgresearchgate.netresearchgate.net The incorporation of the naphthothiophene core can lead to materials with strong solid-state emission, a desirable characteristic for OLED applications. rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net The photophysical properties, including absorption and emission wavelengths, can be tuned by modifying the molecular structure. rsc.org For example, synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes have exhibited solid emission, making them potential candidates for use in optoelectronic conjugated materials. rsc.orgresearchgate.net

Organic Photovoltaic Materials (OPVs)

Thiophene-fused π-conjugated molecules are also of significant interest for applications in organic photovoltaics (OPVs). rsc.orgmdpi.com The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials is crucial for optimizing the performance of solar cells. mdpi.com By incorporating electron-donating and electron-accepting moieties into the molecular design, the light absorption range and charge separation efficiency can be enhanced. While direct applications of this compound in OPVs are still emerging, related naphthodithiophene-based polymers have shown promise in thick-film polymer solar cells. fudan.edu.cn

Precursors for Polymeric Materials and Macromolecules

This compound and its derivatives serve as valuable precursors for the synthesis of a variety of polymeric materials and macromolecules. The functionalization of the naphthothiophene core allows for its incorporation into polymer chains through various polymerization techniques. The resulting polymers often exhibit enhanced thermal stability and desirable electronic properties due to the rigid and aromatic nature of the naphthothiophene unit.

Other Non-Biological Applications in Chemical Sciences

The unique fused-ring structure of this compound and its derivatives makes it a valuable scaffold in various non-biological applications within the chemical sciences. Its utility stems from its distinct electronic and photophysical properties, which can be fine-tuned through chemical modification. Researchers have explored its role as a fundamental building block in the synthesis of more complex molecules and as a key component in the development of advanced functional materials.

A Core Building Block in Organic Synthesis

The naphtho[1,8-bc]thiophene framework serves as a versatile starting point for constructing larger, more complex molecular architectures. Its inherent reactivity and the potential for functionalization at various positions allow chemists to employ it in the synthesis of novel compounds.

A non-classical rearrangement of thiopheno[c]- and [b]bishomotropones when reacted with ethanedithiol has been shown to produce naphtho[1,8-bc]thiophene structures. cdnsciencepub.com The structure of the resulting products, such as 5,6-diphenyl naphtho[1,8-bc]thiophene, has been confirmed through methods including deuterium (B1214612) labelling, 1H NMR spectroscopy, and X-ray analysis. cdnsciencepub.com

Furthermore, synthetic methods have been developed to create keto derivatives of the naphtho[1,8-bc]thiophene system. researchgate.net For instance, starting from the readily available 6,7-dihydrobenzo[b]thiophen-4(5H)-one, a 3-keto-naphtho[1,8-bc]thiophene was synthesized via a tin(IV) chloride catalyzed cyclization. researchgate.net Naphthothiophenone, a ketone derivative, can also be used as a precursor for perinaphthothioindigo dyes. thieme-connect.com A facile two-step synthesis for naphthothiophenone has been developed from naphthalene-1-thiol, involving S-acylation followed by a Friedel–Crafts cyclization. thieme-connect.com This approach provides an efficient and environmentally friendlier alternative to conventional methods that may require toxic mercury reagents. thieme-connect.com

The versatility of this heterocycle is further demonstrated by its use in creating π-extended derivatives through reactions like the Suzuki–Miyaura cross-coupling. thieme-connect.com This highlights its role as a foundational unit for a variety of complex organic molecules.

Applications in Advanced Materials

The incorporation of thiophene rings into polycyclic aromatic hydrocarbon (PAH) frameworks is a recognized strategy for modulating physicochemical properties like band gap, redox potential, and chemical stability. rsc.org This makes thiophene-fused molecules, including derivatives of this compound, highly promising for applications in materials science. rsc.org

Optoelectronic Materials:

Derivatives of this compound are actively being investigated for their potential in high-performance π-conjugated materials used in various electronic devices.

Organic Field-Effect Transistors (OFETs): The related compound, Naphtho[2,3-b]thiophene, is utilized as a building block for organic semiconductors in OFETs. The electron-accepting properties suggested by Density Functional Theory (DFT) calculations for naphthothiophenone indicate its potential utility in such applications. thieme-connect.com The calculations showed that both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are significantly lower than those of naphthalene, suggesting the thiophenone moiety acts as an electron-withdrawing group. thieme-connect.com

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): Thiophene-fused π-conjugated systems are of significant interest as building blocks for materials used in OLEDs and OPVs. rsc.org Recently synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes have been shown to exhibit solid-state emission, making them promising candidates for optoelectronic conjugated materials. researchgate.netrsc.org These compounds were synthesized via a copper-catalyzed reaction from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as the sulfur source. researchgate.netrsc.org

The table below summarizes the calculated energy levels for a representative naphthothiophenone derivative, illustrating its electronic properties relevant to materials science applications.

CompoundHOMO (eV)LUMO (eV)Calculation MethodReference
Naphthothiophenone-6.08-2.30B3LYP/6-31G(d) thieme-connect.com
Naphthalene-5.79-0.96B3LYP/6-31G(d) thieme-connect.com

Novel Heterocyclic Systems:

The fusion of the naphtho[1,8-bc]thiophene core with other heterocyclic systems leads to novel compounds with unique properties. For example, a modular synthesis of previously unknown thienonaphtho[bc]pyridines and thienonaphtho[bc]quinolines has been developed. rsc.org These compounds are isoelectronic with dibenzopyrene, and their photophysical and electrochemical properties have been studied extensively, supported by DFT calculations. rsc.org Nuclear-Independent Chemical Shift (NICS) calculations were performed to investigate the aromatic behavior of these novel structures. rsc.org

The table below presents the results of NICS calculations for some of these novel heterocyclic compounds, indicating their aromatic character.

CompoundRingNICS(1.7)zz ValueReference
thieno[2′,3′,4′:4,5]naphtho[1,8-bc]pyridineBenzene (B151609) Ring A-9.5 rsc.org
Benzene Ring B-10.0 rsc.org
Pyridine Ring-8.0 rsc.org
thieno[4′,3′,2′:4,5]naphtho[1,8-bc]pyridineBenzene Ring A-9.6 rsc.org
Benzene Ring B-10.1 rsc.org
Pyridine Ring-7.9 rsc.org
thieno[2′,3′,4′:4,5]naphtho[1,8-bc]quinolineBenzene Ring A-9.3 rsc.org
Benzene Ring B-9.9 rsc.org
Quinoline Ring-8.2 rsc.org

These findings underscore the importance of this compound and its derivatives as a platform for creating new materials with tailored properties for a range of chemical and technological applications.

Future Research Directions and Outlook for 5h Naphtho 1,8 Bc Thiophene Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 5H-Naphtho[1,8-bc]thiophene and its derivatives, while established, still presents opportunities for innovation, particularly in the realm of sustainability and efficiency. Current methods often rely on multi-step procedures which can be resource-intensive. cdnsciencepub.comresearchgate.net Future research is anticipated to focus on the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas for exploration include:

Catalytic C-H Activation/Annulation: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Research into palladium-catalyzed site-specific heteroaromatic C–H/peri-C–H annulative coupling offers a promising avenue for constructing the naphthothiophene core. rsc.org Further investigation into alternative, more earth-abundant catalysts could enhance the sustainability of these processes.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency by reducing purification steps and solvent usage. acs.orgrsc.org The development of one-pot syntheses for substituted naphthothiophenes from readily available starting materials is a key objective.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, especially for exothermic or hazardous reactions. Adapting existing synthetic routes or developing new ones amenable to flow conditions could be a significant step forward.

A comparative look at existing and potential synthetic strategies highlights the move towards more atom-economical and environmentally benign processes.

Interactive Data Table: Comparison of Synthetic Methodologies

Methodology Key Features Potential Advantages Future Research Focus
Classical Multi-Step Synthesis Involves sequential reaction and purification steps. cdnsciencepub.comresearchgate.net Well-established and reliable for specific derivatives. Optimization of individual steps for yield and sustainability.
Catalytic C-H Annulation Direct formation of the thiophene (B33073) ring via C-H bond activation. rsc.org High atom economy, reduced number of synthetic steps. Exploring cheaper and more sustainable metal catalysts.
Copper-Catalyzed Synthesis Utilizes copper catalysts for the formation of the thiophene ring. rsc.orgresearchgate.net Cost-effective, good selectivity and yields. rsc.orgresearchgate.net Expanding the substrate scope and understanding the reaction mechanism.
One-Pot/Tandem Reactions Multiple transformations in a single reaction vessel. acs.org Increased efficiency, reduced waste. Design of novel cascade reactions for diverse derivatives.
Flow Chemistry Continuous processing in microreactors. Enhanced safety, scalability, and process control. Adapting and optimizing synthetic routes for flow conditions.

Investigation of Undiscovered Reactivity Pathways and Transformations

The reactivity of the this compound core is not yet fully explored. A deeper understanding of its behavior in various chemical transformations will be crucial for synthesizing a wider range of derivatives with tailored properties.

Future research in this area could focus on:

Selective Functionalization: Developing methods for the selective introduction of functional groups at specific positions of the naphthothiophene ring system is a primary goal. This would enable the fine-tuning of the electronic and steric properties of the molecule.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiophene ring under different conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely new molecular scaffolds. For instance, rearrangements of related thiophene-containing systems have been observed, suggesting that similar transformations might be possible for naphthothiophenes. cdnsciencepub.com

Photochemical and Electrochemical Reactions: The response of this compound to light and electric current is an area ripe for exploration. Such studies could unveil new reactivity patterns and potential applications in photochemistry and electrochemistry. The photochemical behavior of related benzo[b]thiophenes suggests that naphthothiophenes may also undergo interesting transformations upon irradiation. researchgate.net

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery and development of new this compound derivatives. By modeling the properties of virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates.

Key avenues for future computational research include:

Structure-Property Relationship Studies: Using methods like Density Functional Theory (DFT), it is possible to systematically study how different substituents on the naphthothiophene core influence its electronic properties, such as the HOMO/LUMO energy levels and the band gap. nih.gov This information is critical for designing materials for organic electronics.

Prediction of Spectroscopic and Photophysical Properties: Computational models can predict the absorption and emission spectra of novel derivatives, guiding the design of new dyes and fluorescent probes. mdpi.com

Modeling of Intermolecular Interactions: Understanding how naphthothiophene derivatives pack in the solid state is crucial for predicting their charge transport properties in organic semiconductors. Computational studies can provide insights into these intermolecular interactions.

Development of Enhanced Performance in Material Science Applications

The unique π-conjugated system of this compound makes it a promising building block for advanced materials. Future research will likely focus on translating the fundamental properties of this molecule into high-performance devices.

Specific areas of interest include:

Organic Electronics: The development of novel this compound-based polymers and small molecules for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) is a major research direction. ucl.ac.ukresearchgate.net The solid-state emission properties of some derivatives make them particularly interesting for OLED applications. rsc.orgresearchgate.net

Sensors: The sensitivity of the electronic properties of the naphthothiophene core to its environment could be exploited for the development of chemical sensors. For example, derivatives could be designed to exhibit a change in color or fluorescence upon binding to specific analytes.

Functional Dyes: The chromophoric nature of the naphthothiophene system suggests its potential use in the development of new dyes with high stability and specific absorption characteristics for applications such as dye-sensitized solar cells or as colorants in advanced materials. researchgate.netnih.gov

Interdisciplinary Research Opportunities and Emerging Fields

The versatility of the this compound scaffold opens doors to a wide range of interdisciplinary research areas. Collaborations between synthetic chemists, materials scientists, physicists, and biologists will be essential to fully realize the potential of this compound.

Emerging fields where this compound could make an impact include:

Bioelectronics: The interface between organic electronics and biological systems is a rapidly growing field. Naphthothiophene-based materials could be explored for applications such as biosensors and biocompatible electronic devices.

Molecular Machines: The rigid and well-defined structure of the naphthothiophene core could make it a useful component in the design and synthesis of molecular-level machines.

Supramolecular Chemistry: The ability of the naphthothiophene system to participate in π-π stacking and other non-covalent interactions makes it an interesting building block for the construction of complex supramolecular architectures with novel functions.

The continued exploration of this compound chemistry holds significant promise for scientific advancement across multiple disciplines. The development of new synthetic methods, a deeper understanding of its reactivity, and the application of computational design will undoubtedly lead to the discovery of novel materials with enhanced performance and functionalities.

Q & A

Q. What analytical challenges arise in quantifying trace derivatives in environmental samples?

  • Methodology : GC-MS with selective ion monitoring (SIM) detects sub-ppb levels. Challenges include isomer separation (e.g., naphtho[1,8-bc] vs. [1,2-b] isomers) and matrix interference, addressed by tandem mass spectrometry (MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.